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Introduction
L-368,935 is a non-peptide, selective antagonist of the oxytocin receptor. It was initially

investigated for its potential therapeutic application in the management of preterm labor.[1][2]

This technical guide provides a comprehensive overview of the available safety and toxicity

data for L-368,935 and the closely related compound L-368,899, which is often used

interchangeably in scientific literature. The document summarizes key preclinical

pharmacokinetic data, outlines standard experimental protocols relevant to its safety

assessment, and visualizes the core signaling pathway affected by its mechanism of action.

Preclinical Safety and Toxicity Profile
While explicit preclinical toxicology studies detailing specific LD50 or No-Observed-Adverse-

Effect-Level (NOAEL) values for L-368,935 are not readily available in the public domain,

valuable insights can be drawn from pharmacokinetic studies conducted in relevant animal

models. These studies were foundational to the progression of the compound into early-stage

clinical trials.

Pharmacokinetics
Pharmacokinetic studies of the closely related compound L-368,899 were conducted in rats

and dogs, the two primary species utilized for toxicology assessments.[3][4] The compound
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demonstrated oral bioavailability in these species, a critical characteristic for its intended

therapeutic use.[1]

Table 1: Summary of Preclinical Pharmacokinetic Parameters for L-368,899[3][5]

Parameter Species Dose and Route Value

Half-life (t½) Rat 1, 2.5, 10 mg/kg IV ~2 hours

Dog 1, 2.5, 10 mg/kg IV ~2 hours

Plasma Clearance Rat 1, 2.5 mg/kg IV 23-36 mL/min/kg

Dog 1, 2.5, 10 mg/kg IV 23-36 mL/min/kg

Volume of Distribution

(Vdss)
Rat 1, 2.5, 10 mg/kg IV 2.0-2.6 L/kg

Dog 1, 2.5, 10 mg/kg IV 3.4-4.9 L/kg

Oral Bioavailability Rat (female) 5 mg/kg PO 14%

Rat (male) 5 mg/kg PO 18%

Rat (male) 25 mg/kg PO 41%

Dog 5 mg/kg PO 17%

Dog 33 mg/kg PO 41%

Note: The pharmacokinetics of L-368,899 were found to be dose-dependent, with plasma

levels increasing more than proportionally with escalating oral doses, suggesting saturation of

metabolic pathways.[3]

Selectivity
L-368,935 is characterized by its high selectivity for the oxytocin receptor over the structurally

related vasopressin receptors (V1a and V2).[6][7] This selectivity is a crucial aspect of its safety

profile, as off-target effects on the vasopressin system could lead to undesirable cardiovascular

or renal effects. In studies with the related compound L-368,899, it was found to be over 40

times more selective for the oxytocin receptor than for vasopressin receptors.[6][8]
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Clinical Safety and Tolerability
L-368,899, the closely related compound to L-368,935, progressed to Phase I clinical trials for

the prevention of preterm labor.[1][3] Reports from these early human studies indicate that the

compound was "generally well-tolerated" when administered intravenously.[1] Furthermore, it

demonstrated significant plasma levels following oral administration.[1] In these trials, L-

368,899 was shown to effectively block oxytocin-stimulated uterine activity in postpartum

women.[1] Detailed tables of adverse events from these Phase I trials are not publicly

available.

Experimental Protocols
Specific, detailed experimental protocols for the toxicology studies of L-368,935 are not

published. However, based on the era of its development and standard regulatory guidelines

(e.g., from the International Council for Harmonisation - ICH), the preclinical safety assessment

would have included a battery of studies to define its toxicity profile. The following sections

describe the likely methodologies for these key experiments.

Acute Toxicity Studies
Objective: To determine the potential for toxicity after a single high dose of the substance and

to estimate the median lethal dose (LD50).

Methodology:

Species: Typically conducted in two mammalian species, often rats and mice.

Dosing: A single dose of L-368,935 would be administered via the intended clinical route

(oral) and a parenteral route (e.g., intravenous) for comparison. A range of doses would be

used to establish a dose-response relationship for toxicity.

Observation Period: Animals would be observed for a period of 14 days for signs of toxicity,

including changes in behavior, weight, and for mortality.

Endpoints: The primary endpoint would be the calculation of the LD50. At the end of the

observation period, a gross necropsy of all animals would be performed to identify any target

organs of toxicity.
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Repeated-Dose Toxicity Studies (Subchronic and
Chronic)
Objective: To characterize the toxicological profile of L-368,935 following repeated

administration over a prolonged period and to determine the No-Observed-Adverse-Effect-

Level (NOAEL).

Methodology:

Species: Conducted in at least two species, one rodent (e.g., rat) and one non-rodent (e.g.,

dog), as suggested by the pharmacokinetic data.[3]

Dosing: L-368,935 would be administered daily for a specified duration (e.g., 28 days or 90

days for subchronic studies). At least three dose levels (low, mid, high) and a control group

would be included.

In-life Assessments: Regular monitoring of clinical signs, body weight, food consumption,

and detailed clinical observations.

Terminal Assessments: At the end of the dosing period, blood samples would be collected for

hematology and clinical chemistry analysis. A comprehensive necropsy would be performed,

with organ weights recorded. A full range of tissues would be collected for histopathological

examination.

Developmental and Reproductive Toxicology (DART)
Studies
Objective: To evaluate the potential effects of L-368,935 on fertility, embryonic and fetal

development, and pre- and postnatal development.

Methodology:

Fertility and Early Embryonic Development: Male and female rats would be dosed before

and during mating to assess effects on reproductive performance.

Embryo-fetal Development: Pregnant animals (typically rats and rabbits) would be dosed

during the period of organogenesis. Fetuses would be examined for external, visceral, and
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skeletal malformations.

Pre- and Postnatal Development: Pregnant and lactating animals would be dosed, and the

effects on the mothers and the growth and development of the offspring would be evaluated.

Signaling Pathway and Experimental Workflow
Oxytocin Receptor Signaling Pathway
L-368,935 exerts its pharmacological effect by blocking the oxytocin receptor, a G-protein

coupled receptor (GPCR). The primary signaling cascade initiated by oxytocin binding to its

receptor is the Gq/11 pathway, which leads to an increase in intracellular calcium and

subsequent smooth muscle contraction.
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Caption: Oxytocin receptor signaling and the inhibitory action of L-368,935.

General Workflow for Preclinical Safety Assessment
The preclinical safety evaluation of a compound like L-368,935 follows a structured workflow

designed to meet regulatory requirements for an Investigational New Drug (IND) application.
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Caption: A generalized workflow for the preclinical safety assessment of L-368,935.
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Conclusion
L-368,935 is a selective oxytocin receptor antagonist with demonstrated oral bioavailability in

preclinical species. Early clinical data suggests it is well-tolerated in humans. While specific

quantitative data from dedicated toxicology studies are not publicly available, the

pharmacokinetic profile and the general safety information supported its initial clinical

development. The primary mechanism of action involves the blockade of the Gq/PLC signaling

pathway, preventing oxytocin-induced smooth muscle contraction. Further research into the

detailed safety and toxicity of L-368,935 would be beneficial for a complete understanding of its

risk-benefit profile.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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